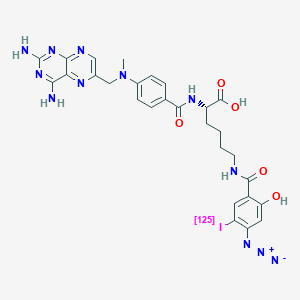
Lysine-iodosalicylyl-methotrexate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysine-iodosalicylyl-methotrexate, also known as this compound, is a useful research compound. Its molecular formula is C28H29IN12O5 and its molecular weight is 738.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enhanced Delivery Mechanism
2.1. Conjugation with Lysine
The conjugation of MTX with lysine aims to exploit the amino acid transport system to facilitate better uptake into the brain. Research indicates that this modification significantly increases the concentration of MTX in brain tissues compared to unmodified MTX. The lysine moiety enhances transport across the BBB due to its ability to utilize endogenous transport mechanisms .
2.2. Iodosalicylic Acid Component
The inclusion of iodosalicylic acid in the compound may provide additional benefits, such as improved solubility and potential radiopharmaceutical applications due to iodine's radioactive properties. This could enable imaging studies or targeted radiotherapy for brain tumors .
Pharmacokinetics and Biodistribution
Studies have shown that this compound exhibits favorable pharmacokinetic properties, including increased stability in physiological conditions and prolonged half-life in plasma. For instance, the conjugate demonstrated a half-life of approximately 193.57 minutes in plasma, which supports sustained drug release profiles conducive to therapeutic applications .
Case Studies and Clinical Applications
4.1. Brain Tumor Treatment
One notable application of this compound is in the treatment of brain tumors, where traditional MTX is limited due to its inability to cross the BBB effectively. In vivo studies have indicated that this conjugate can significantly enhance drug accumulation in brain tissues, suggesting its potential as a more effective treatment option for CNS malignancies .
4.2. Combination Therapies
The compound may also be explored in combination therapies with other anticancer agents or immunomodulators to enhance overall efficacy and reduce resistance mechanisms commonly observed with monotherapies .
Comparative Analysis Table
| Property | Lysine-Iodosalicylyl-MTX | Methotrexate |
|---|---|---|
| Blood-Brain Barrier Penetration | High | Low |
| Stability (t½ in Plasma) | 193.57 min | Varies |
| Therapeutic Use | CNS tumors | Various cancers, RA |
| Mechanism of Action | DHFR inhibition | DHFR inhibition |
| Potential for Combination Therapy | Yes | Yes |
特性
CAS番号 |
108919-01-3 |
|---|---|
分子式 |
C28H29IN12O5 |
分子量 |
738.5 g/mol |
IUPAC名 |
(2S)-6-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H29IN12O5/c1-41(13-15-12-34-24-22(35-15)23(30)37-28(31)38-24)16-7-5-14(6-8-16)25(43)36-19(27(45)46)4-2-3-9-33-26(44)17-10-18(29)20(39-40-32)11-21(17)42/h5-8,10-12,19,42H,2-4,9,13H2,1H3,(H,33,44)(H,36,43)(H,45,46)(H4,30,31,34,37,38)/t19-/m0/s1/i29-2 |
InChIキー |
UUWWSJGDUVBELF-PDXBUTOOSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])C(=O)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |
Key on ui other cas no. |
108919-01-3 |
同義語 |
lysine-iodosalicylyl-methotrexate N(alpha)-(4-amino-4-deoxy-10-methylpteroyl)-N(epsilon)-(4-azido-5-iodosalicylyl)lysine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















